molecular formula C9H10N2O2 B1501789 4-(2-Amino-2-iminoethyl)benzoic acid CAS No. 779304-67-5

4-(2-Amino-2-iminoethyl)benzoic acid

Cat. No.: B1501789
CAS No.: 779304-67-5
M. Wt: 178.19 g/mol
InChI Key: GGCKUCMVMPYSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-2-iminoethyl)benzoic acid is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . Its structure features a benzoic acid group linked to an amino-iminoethyl functional group, a combination that presents a unique chemical scaffold for research and development . The calculated physicochemical properties include a density of 1.3±0.1 g/cm³ and a predicted boiling point of 378.1±52.0 °C at 760 mmHg . Researchers can identify the compound using its CAS Registry Number, 779304-67-5, and its standardized structural identifiers: SMILES (c1cc(ccc1CC(=N)N)C(=O)O) and InChIKey (GGCKUCMVMPYSEE-UHFFFAOYSA-N) . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-(2-amino-2-iminoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H3,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCKUCMVMPYSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696105
Record name 4-(2-Amino-2-iminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779304-67-5
Record name 4-(2-Amino-2-iminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2-Amino-2-iminoethyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of 4-(2-Amino-2-iminoethyl)benzoic acid, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 4-(2-Amino-2-iminoethyl)benzoic acid can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O2_{2}
  • CAS Number : 184576-64-5
  • Molecular Weight : 232.25 g/mol

This compound features an amino group and an imino group attached to a benzoic acid backbone, which may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that 4-(2-Amino-2-iminoethyl)benzoic acid exhibits several biological activities, including:

  • Antioxidant Activity : Studies suggest that benzoic acid derivatives can scavenge free radicals, thus exhibiting antioxidant properties. This activity is crucial for protecting cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives have shown potential antimicrobial effects against various pathogens, indicating their possible use in treating infections.
  • Enzyme Inhibition : Compounds similar to 4-(2-Amino-2-iminoethyl)benzoic acid have been investigated for their ability to inhibit enzymes such as tyrosinase and angiotensin-converting enzyme (ACE), which are involved in pigmentation and blood pressure regulation, respectively.

Case Studies and Research Findings

  • Antioxidant Studies :
    A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzoic acid derivatives, including 4-(2-Amino-2-iminoethyl)benzoic acid. The results indicated a significant reduction in reactive oxygen species (ROS) in cell cultures treated with the compound, supporting its potential role as an antioxidant .
  • Antimicrobial Activity :
    In vitro tests demonstrated that 4-(2-Amino-2-iminoethyl)benzoic acid exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains .
  • Enzyme Inhibition :
    The compound was tested for its inhibitory action on ACE. Results showed that it inhibited ACE activity with an IC50 value of approximately 12 µM, suggesting its potential as a therapeutic agent for hypertension .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant ROS reduction
AntimicrobialMIC = 50 µg/mL against S. aureus
Enzyme InhibitionIC50 = 12 µM for ACE

The biological activities of 4-(2-Amino-2-iminoethyl)benzoic acid can be attributed to its ability to interact with specific molecular targets:

  • Radical Scavenging : The amino and imino groups may facilitate electron donation, neutralizing free radicals.
  • Enzyme Binding : The structural features allow binding to active sites of enzymes like ACE and tyrosinase, inhibiting their activity effectively.

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Evidence ID
4-(2-Aminoethyl)benzoic acid C₉H₁₁NO₂ 165.19 -NH₂CH₂CH₂- (para) Primary amine, carboxylic acid
4-[(2-Phenylethyl)amino]benzoic acid C₁₅H₁₅NO₂ 241.28 -NHCH₂CH₂Ph (para) Secondary amine, aromatic side chain
2-Amino-4-bromobenzoic acid C₇H₆BrNO₂ 216.03 -NH₂ (ortho), -Br (meta) Halogenated, ortho-substituted amine
4-((3,4-Dihydroisoquinolin-2-yl)methyl)benzoic acid C₁₇H₁₅NO₂ 265.31 -CH₂-C₉H₈N (para) Heterocyclic substitution (isoquinoline)
4-(2-Methyl-1H-benzimidazol-1-yl)benzoic acid C₁₅H₁₂N₂O₂ 252.27 -C₇H₅N₂ (para) Benzimidazole ring, methyl substitution

Key Observations :

  • Aminoethyl vs. Phenylethylamino Groups: The primary amine in 4-(2-aminoethyl)benzoic acid offers higher nucleophilicity compared to the secondary amine in 4-[(2-phenylethyl)amino]benzoic acid, influencing reactivity in condensation reactions .
  • Halogenation Effects: 2-Amino-4-bromobenzoic acid’s bromine atom increases steric hindrance and electron-withdrawing effects, reducing solubility but enhancing stability in acidic conditions .
  • Heterocyclic Modifications: Substitution with isoquinoline () or benzimidazole () introduces planar aromatic systems, improving binding affinity in enzyme inhibition assays.

Physicochemical Properties

Property 4-(2-Aminoethyl)benzoic acid 4-[(2-Phenylethyl)amino]benzoic acid 2-Amino-4-bromobenzoic acid
Solubility in Water Low (improved as hydrochloride) Insoluble Low (polar aprotic solvents)
pKa (Carboxylic Acid) ~4.2 (estimated) ~4.5 ~2.8 (due to Br electron withdrawal)
Melting Point 210–215°C (decomposes) 198–200°C 245–250°C

Insights :

  • The hydrochloride form of 4-(2-aminoethyl)benzoic acid increases aqueous solubility, making it preferable for pharmaceutical formulations .
  • Bromine in 2-Amino-4-bromobenzoic acid lowers the pKa of the carboxylic acid group, enhancing acidity compared to non-halogenated analogs .

Contrasts :

  • The aminoethyl group in 4-(2-aminoethyl)benzoic acid enhances hydrogen bonding with BChE’s catalytic site, unlike bulkier benzimidazole derivatives, which exhibit off-target kinase interactions .

Preparation Methods

Catalytic Reduction of 4-Carboxyl Benzaldehyde Oxime or Esters

Overview:
A widely reported method involves the synthesis of 4-(aminomethyl)benzoic acid via catalytic hydrogenation of 4-carboxyl benzaldehyde oxime or its alkyl esters. This process typically proceeds through the formation of an oxime intermediate followed by catalytic reduction under hydrogen pressure.

Stepwise Process:

  • Oxime Formation:

    • Starting material: 4-carboxyl benzaldehyde or its alkyl ester (e.g., methyl 4-formylbenzoate).
    • Reacted with hydroxylamine hydrochloride in aqueous or alcoholic medium to form the corresponding oxime or lactone intermediate.
    • Reaction conditions: Stirring at ambient temperature for 2–3 hours.
  • Catalytic Hydrogenation:

    • The oxime intermediate is subjected to catalytic hydrogenation in aqueous alkaline solution (NaOH) to yield 4-(aminomethyl)benzoic acid.
    • Catalyst: Palladium on carbon (Pd/C) is commonly used, with Pd loading between 1–15% by weight, typically 5–10%.
    • Hydrogen pressure: Approximately 10 kg/cm² (∼10 atm).
    • Temperature: Room temperature to 45 °C.
    • Stirring speed: Around 1500 rpm to ensure efficient gas-liquid contact.
    • Reaction time: 3–4 hours.
  • Post-reaction Processing:

    • Catalyst removal by filtration.
    • pH adjustment with acids such as hydrochloric acid to neutral pH (~7).
    • Concentration and drying under vacuum to obtain the pure product.

Yields and Purity:

  • Yields range from 62.9% to 99.5% depending on exact conditions and scale.
  • Purity of final product typically exceeds 99.0%.
  • Melting point observed: 351.3–352.5 °C for the free acid, 282–285 °C for hydrochloride salt.

Example Data Table: NaOH Effect on Yield and Byproduct Formation

NaOH Amount (equiv. to oxime) Yield (%) Byproduct (Dimer) Amount Notes
0.2 Low High Low conversion, high dimers
0.5–1.0 High Low Optimal conversion and purity
>1.0 Reduced Variable Reduced hydrogen solubility

Note: Excess NaOH reduces hydrogen solubility and conversion efficiency, while too little NaOH leads to incomplete reduction and higher byproduct formation.

Esterification and Subsequent Hydrogenation (Methanol Medium)

Process Details:

  • 4-Formylbenzoic acid is first esterified in methanol under reflux (80–90 °C) for 3 hours to form methyl 4-formylbenzoate.
  • The ester is then converted to the oxime by reaction with hydroxylamine hydrochloride in aqueous solution at 25–35 °C for 2 hours.
  • The oxime methyl ester is then hydrogenated in an autoclave with Ru-C catalyst under hydrogen pressure (10 kg/cm²) at 150–160 °C for 9 hours in the presence of NaOH and aqueous ammonia.
  • After catalyst removal and concentration, 4-(aminomethyl)benzoic acid is obtained with yields around 93.6%.

Byproducts:

  • Minor amounts of 4-hydroxymethyl benzoic acid (3.6%) and 4-methyl benzoic acid (2.5%) are formed.

Analytical Confirmation:

  • Product identity confirmed by HPLC and NMR spectroscopy.
  • NMR signals consistent with aromatic protons and aminomethyl group.

Alternative Catalysts and Conditions

  • Catalysts such as platinum, rhodium, iridium, and nickel have been reported as alternatives to Pd/C for the reduction step, though Pd/C remains preferred for its efficiency and selectivity.
  • Reaction parameters such as temperature, hydrogen pressure, and stirring speed are optimized to maximize yield and minimize byproducts.

Summary Table of Preparation Methods

Step Conditions Catalyst Yield (%) Purity (%) Notes
Oxime formation Hydroxylamine hydrochloride, 25–35 °C, 2 hrs None >99 >99 Formation of 4-carboxyl benzaldehyde oxime or ester oxime
Catalytic hydrogenation H2 pressure 10 atm, RT–45 °C, 3–4 hrs Pd/C (5–10% Pd) 62.9–99.5 >99 NaOH amount critical for yield and purity
Esterification + hydrogenation Methanol reflux 80–90 °C, then H2 10 atm, 150 °C, 9 hrs Ru-C 93.6 >99 Minor byproducts formed

Research Findings and Notes

  • The addition of NaOH is crucial to control the reaction environment, influencing both the conversion rate and byproduct formation. Optimal NaOH to oxime ratios are between 0.5 to 1.0 equivalents.
  • Hydrogen pressure and catalyst loading directly affect the reaction rate and yield; typical hydrogen pressures are around 10 kg/cm².
  • The reaction is typically performed in aqueous or alcoholic media to ensure solubility of reactants and intermediates.
  • Post-reaction purification involves filtration to remove catalyst and acid-base neutralization to isolate the product as free acid or hydrochloride salt.
  • Analytical methods such as HPLC, NMR, and melting point determination confirm the identity and purity of the product.

Q & A

Q. Which software tools are recommended for analyzing this compound’s electronic properties?

  • Methodological Answer :
  • Gaussian or ORCA : For DFT calculations of electron localization function (ELF) and frontier molecular orbitals .
  • SHELX Suite : Refinement of crystallographic data to resolve bond critical points and electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Amino-2-iminoethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-Amino-2-iminoethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.